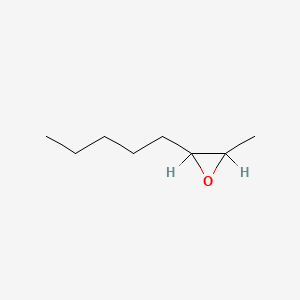
2-Methyl-3-pentyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-pentyloxirane is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Stereodivergent Synthesis
2-Methyl-3-pentyloxirane plays a crucial role in stereodivergent synthesis, where it is utilized to produce various stereoisomers. Recent studies have demonstrated the use of ketoreductases in catalyzing the asymmetric reduction of precursors to yield specific stereoisomers of this compound with high selectivity. For instance, Veschambre et al. pioneered methods that allowed for the synthesis of four stereoisomers from 2-octanone, showcasing the compound's versatility in synthetic applications .
Table 1: Stereoisomers of this compound
| Stereoisomer | Yield (%) | Catalytic Method Used |
|---|---|---|
| (2S,3S) | 91 | EryKR3 |
| (2R,3R) | 88 | MycKR6 |
| (2S,3R) | 85 | PikKR2 |
| (2R,3S) | 83 | TylKR2 |
Pharmaceutical Development
Drug Discovery
The compound has shown promise in drug discovery, particularly in the development of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit significant antibacterial and anticancer properties, making them candidates for further pharmacological exploration .
Case Study: Anticancer Activity
A study investigated the anticancer activity of various derivatives of this compound. The results indicated that certain modifications to the epoxide structure enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Material Science
Polymer Chemistry
In material science, this compound is employed as a building block for synthesizing advanced polymeric materials. Its epoxide functionality allows for cross-linking reactions that enhance material properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Epoxy Resins | >150 | 80 |
| Polyurethane Foams | >120 | 50 |
| Coatings | >140 | 70 |
Eigenschaften
CAS-Nummer |
3234-26-2 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-methyl-3-pentyloxirane |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-8-7(2)9-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
SNAUWGUVQBOHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















